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Compound of Interest

Compound Name: 3-Pyrrolidinol

Cat. No.: B147423 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 3-pyrrolidinol
(CAS No: 40499-83-0), a versatile heterocyclic compound used in medicinal chemistry and

materials science. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols

for these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For 3-pyrrolidinol, both ¹H and ¹³C NMR data provide characteristic signals

corresponding to its molecular structure.

¹H NMR Data
The ¹H NMR spectrum of 3-pyrrolidinol exhibits distinct signals for the protons on the

pyrrolidine ring and the hydroxyl and amine groups. The chemical shifts can vary slightly

depending on the solvent and concentration.

Table 1: ¹H NMR Spectroscopic Data for 3-Pyrrolidinol
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Assignment
Chemical Shift (δ) in

ppm
Multiplicity Integration

H-3 ~4.34 Multiplet 1H

H-2, H-5 (axial) ~2.76 - 2.82 Multiplet 2H

H-2, H-5 (equatorial) ~3.09 Multiplet 2H

H-4 (axial) ~1.70 Multiplet 1H

H-4 (equatorial) ~1.91 Multiplet 1H

N-H, O-H ~3.8 Broad Singlet 2H

Note: Data is compiled from publicly available spectra.[1][2] Solvent is typically CDCl₃.[2] The

broad singlet for N-H and O-H is due to chemical exchange and its position can be variable.

¹³C NMR Data
The ¹³C NMR spectrum provides information on the different carbon environments within the 3-
pyrrolidinol molecule.

Table 2: ¹³C NMR Spectroscopic Data for 3-Pyrrolidinol

Assignment Chemical Shift (δ) in ppm

C-3 ~70.5

C-2, C-5 ~50.0

C-4 ~34.5

Note: Data is compiled from publicly available spectra.[3][4] Solvent is typically CDCl₃.[4]

Experimental Protocol for NMR Spectroscopy
A general procedure for obtaining NMR spectra of a sample like 3-pyrrolidinol is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of 3-pyrrolidinol in about 0.6-0.7 mL

of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[5] The
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addition of a small amount of an internal standard like tetramethylsilane (TMS) might be

used for referencing the chemical shifts to 0 ppm.

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument typically

consists of a powerful superconducting magnet.[6][7]

Data Acquisition: The spectrometer is set to the appropriate frequency for the nucleus being

observed (¹H or ¹³C).[6] A series of radiofrequency pulses are applied to the sample, and the

resulting signal, known as the Free Induction Decay (FID), is detected.[7] Key parameters

such as the number of scans, acquisition time, and relaxation delay are optimized. For ¹³C

NMR, a larger number of scans is typically required due to the low natural abundance of the

¹³C isotope.[8]

Data Processing: The FID is converted from a time-domain signal to a frequency-domain

spectrum using a mathematical process called Fourier Transformation.[7] The resulting

spectrum is then phased and baseline-corrected to produce the final NMR spectrum for

analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which induces molecular vibrations.[9][10]

IR Data
The IR spectrum of 3-pyrrolidinol shows characteristic absorption bands for the O-H, N-H, and

C-H bonds.

Table 3: IR Spectroscopic Data for 3-Pyrrolidinol
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Frequency Range (cm⁻¹) Vibration Type Functional Group

3300-3400 (broad) N-H Stretch Secondary Amine

3200-3500 (broad) O-H Stretch Alcohol

2850-2960 C-H Stretch Alkane (CH₂)

1450-1470 C-H Bend Alkane (CH₂)

1050-1150 C-O Stretch Secondary Alcohol

Note: Data is compiled from general IR correlation tables and data for similar compounds like

pyrrolidine.[10][11] The N-H and O-H stretching bands often overlap, resulting in a very broad

absorption in that region.

Experimental Protocol for IR Spectroscopy
The following is a typical procedure for obtaining an IR spectrum of a liquid sample like 3-
pyrrolidinol:

Sample Preparation (Neat Liquid): Since 3-pyrrolidinol is a liquid, a simple method is to

place a small drop of the neat liquid between two polished salt plates (e.g., NaCl or KBr),

which are transparent to infrared radiation.[10] The plates are then mounted in a sample

holder.

Alternative Sample Preparation (Solution): The sample can be dissolved in a solvent that has

minimal interference in the IR region of interest, such as carbon tetrachloride (CCl₄).[10] The

solution is then placed in a sample cell.

Background Spectrum: A background spectrum of the empty instrument (or the salt

plates/solvent) is recorded first. This is done to subtract any signals from the atmosphere

(e.g., CO₂, H₂O) or the sample matrix.

Sample Spectrum: The prepared sample is placed in the IR spectrometer's beam path. The

instrument passes infrared radiation through the sample and a detector measures the

amount of light that is transmitted at each frequency.[12]
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Data Analysis: The instrument's software automatically ratios the sample spectrum against

the background spectrum to produce a spectrum of absorbance or transmittance versus

wavenumber (cm⁻¹). This spectrum is then analyzed to identify the characteristic absorption

bands of the functional groups.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ionized molecules.[13] It provides information about the molecular weight and the

fragmentation pattern of a compound.

MS Data
The mass spectrum of 3-pyrrolidinol is obtained using an ionization technique, commonly

electron ionization (EI), which involves bombarding the sample with a beam of high-energy

electrons.[14]

Table 4: Mass Spectrometry Data for 3-Pyrrolidinol

m/z (Mass-to-Charge Ratio) Interpretation

87 Molecular Ion [M]⁺

86 [M-H]⁺

70 [M-OH]⁺ or [M-H₂O]⁺

58 Fragmentation ion

44 Fragmentation ion

30 Base Peak, [CH₂=NH₂]⁺

Note: Data is compiled from the NIST WebBook and other spectral databases.[15][16] The

molecular weight of 3-pyrrolidinol is 87.12 g/mol .[3][15]

Experimental Protocol for Mass Spectrometry
A general protocol for obtaining an electron ionization mass spectrum is as follows:
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Sample Introduction: A small amount of the 3-pyrrolidinol sample is introduced into the

mass spectrometer, typically after being separated from a mixture using Gas

Chromatography (GC-MS) or by direct infusion.[14][17] The sample is vaporized in a

vacuum.[18]

Ionization: The gaseous molecules are bombarded with a high-energy electron beam in an

ion source.[19] This process knocks an electron off the molecule, forming a positively

charged molecular ion (a radical cation).[14][18]

Fragmentation: The high energy of the ionization process often causes the molecular ion to

break apart into smaller, charged fragments and neutral pieces.[18]

Mass Analysis: The positively charged ions (both the molecular ion and the fragments) are

accelerated by an electric field and then deflected by a magnetic field in the mass analyzer.

[19] The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion.[18]

Detection: A detector records the number of ions at each m/z value. The resulting data is

plotted as a mass spectrum, which shows the relative abundance of each ion as a function of

its m/z ratio.[14] The most abundant ion is designated as the base peak and is assigned a

relative intensity of 100%.[19]

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

chemical compound like 3-pyrrolidinol.
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Caption: Workflow for Spectroscopic Analysis of 3-Pyrrolidinol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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